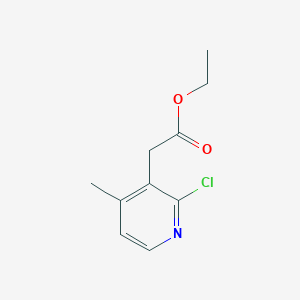
Ethyl 2-(2-chloro-4-methylpyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fourth position, and an acetic acid ethyl ester group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methylpyridine-3-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-methylpyridine.
Acylation: The 2-chloro-4-methylpyridine undergoes acylation with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 2-chloro-4-methylpyridine-3-acetic acid ethyl ester.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-methylpyridine-3-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylpyridine-3-acetic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-methylpyridine-3-acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium azide or potassium thiocyanate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 2-Chloro-4-methylpyridine-3-acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 2-Chloro-4-methylpyridine-3-carboxylic acid.
Scientific Research Applications
2-Chloro-4-methylpyridine-3-acetic acid ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Agriculture: It can be used in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-methylpyridine-3-acetic acid ethyl ester depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Chloro-4-methylpyridine: Lacks the acetic acid ethyl ester group.
4-Methylpyridine-3-acetic acid ethyl ester: Lacks the chloro group.
Uniqueness
2-Chloro-4-methylpyridine-3-acetic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)6-8-7(2)4-5-12-10(8)11/h4-5H,3,6H2,1-2H3 |
InChI Key |
PHUCYIPMSNVKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















